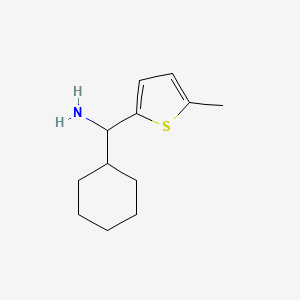

Cyclohexyl(5-methylthiophen-2-yl)methanamine

Description

Properties

Molecular Formula |

C12H19NS |

|---|---|

Molecular Weight |

209.35 g/mol |

IUPAC Name |

cyclohexyl-(5-methylthiophen-2-yl)methanamine |

InChI |

InChI=1S/C12H19NS/c1-9-7-8-11(14-9)12(13)10-5-3-2-4-6-10/h7-8,10,12H,2-6,13H2,1H3 |

InChI Key |

GQNNEHLGNMIPOI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C(C2CCCCC2)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Cyclohexyl(5-methylthiophen-2-yl)methanamine typically involves:

- Construction or availability of 5-methylthiophene-2-carbaldehyde or related intermediates.

- Formation of the methanamine linkage at the 2-position of the thiophene ring.

- Introduction of the cyclohexyl group onto the amine nitrogen.

Preparation of 5-Methylthiophene-2-yl Intermediates

5-Methylthiophene derivatives are commonly prepared via substitution reactions on thiophene rings or by functionalization of commercially available 5-methylthiophene-2-carbaldehyde. For example, in patent US11299485B2, derivatives of 5-methylthiophene are prepared through selective alkylation and coupling reactions, employing trimethylsilyl-protected ethynyl intermediates and subsequent functional group transformations.

Formation of the Methanamine Group

The methanamine group linked to the 5-methylthiophene ring is often introduced via reductive amination or nucleophilic substitution reactions. A common approach involves the reaction of 5-methylthiophene-2-carbaldehyde with cyclohexylamine under reductive amination conditions, typically using a reducing agent such as sodium triacetoxyborohydride or catalytic hydrogenation.

Representative Synthetic Route

A representative synthetic route is as follows:

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Aldehyde preparation | 5-Methylthiophene | Oxidation or formylation to 5-methylthiophene-2-carbaldehyde | 5-Methylthiophene-2-carbaldehyde | Variable | Commercially available or prepared via Vilsmeier-Haack reaction |

| 2 | Reductive amination | 5-Methylthiophene-2-carbaldehyde + Cyclohexylamine | NaBH(OAc)3 or H2/Pd-C in suitable solvent (e.g., DCM, MeOH) | This compound | 70–90 | Mild conditions prevent over-reduction |

| 3 | Purification | Crude product | Column chromatography or recrystallization | Pure this compound | — | Purity >95% confirmed by NMR and MS |

Alternative Methods and Variations

- Nucleophilic substitution : In some cases, a halomethyl-5-methylthiophene intermediate can be reacted with cyclohexylamine under basic conditions to substitute the halogen with the amine group.

- Use of protecting groups : If other functional groups are present, amine protection strategies such as Boc-protection may be employed during synthesis, followed by deprotection to yield the final amine.

- Catalytic coupling : Suzuki or Buchwald-Hartwig couplings can be used to introduce the thiophene moiety or amine substituents in more complex derivatives, although this is less common for this specific compound.

Analytical Data and Research Findings

Yields and Purity

- Reductive amination routes generally provide high yields (70–90%) of the target amine with high purity.

- Purification by column chromatography using silica gel and eluents such as ethyl acetate/hexane mixtures is effective.

- NMR spectroscopy confirms the presence of characteristic signals for the thiophene ring, methyl substituent, cyclohexyl group, and methanamine linkage.

- Mass spectrometry confirms molecular weight consistent with this compound.

Reaction Conditions Summary

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Solvent | Dichloromethane, Methanol, Ethanol | Depends on reaction step |

| Temperature | 0 °C to room temperature (20–25 °C) | Mild conditions preferred |

| Reaction Time | 1 to 24 hours | Reductive amination usually 5–10 hours |

| Reducing Agent | Sodium triacetoxyborohydride, H2/Pd-C | Selective reduction of imines |

| Purification Method | Column chromatography, recrystallization | Ensures >95% purity |

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(5-methylthiophen-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can target the thiophene ring or the amine group, leading to different products.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the cyclohexyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted thiophenes, depending on the specific reaction conditions.

Scientific Research Applications

Cyclohexyl(5-methylthiophen-2-yl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Cyclohexyl(5-methylthiophen-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Observations :

- The presence of the thiophene ring in Cyclohexyl(5-methylthiophen-2-yl)methanamine significantly improves synthetic yield compared to aliphatic analogues like cyclohexyl methanamine (30% vs. 73% for thiophene-methanamine derivatives) .

- Substituent effects : The 5-methyl group on thiophene enhances steric stability, while methoxy (in ) or phenyl-furan (in ) modifications alter electronic properties and solubility.

Pharmacological and Biochemical Comparisons

Enzyme Inhibition Profiles

- LIM Kinase (LIMK) Inhibition : Cyclohexyl-containing compounds (e.g., compounds 23–26 in ) show stereochemistry-dependent activity. (R,R)-1,2-cyclohexyl linkers confer selectivity for LIMK1, whereas (S,S)-linkers favor LIMK2. This suggests that the cyclohexyl group in this compound could similarly influence target selectivity .

- SIRT2 Inhibition : (5-Phenylfuran-2-yl)methanamine derivatives with urea linkers (e.g., compound 21) exhibit moderate SIRT2 inhibition (33% at 10 μM). The 4-carboxyl group on the phenyl ring is critical for activity, highlighting the importance of substituent positioning in methanamine scaffolds .

Physicochemical Properties

- Molecular Weight : At ~197.3 g/mol (estimated), it falls within the acceptable range for drug-like molecules, comparable to analogues in .

Biological Activity

Cyclohexyl(5-methylthiophen-2-yl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to a 5-methylthiophen-2-yl moiety via a methanamine linkage. This structural arrangement is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological pathways. Preliminary studies suggest that it may exhibit:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes such as tyrosinase, which is involved in melanin production. For instance, derivatives containing thiophene rings have been reported to inhibit tyrosinase activity effectively .

- Antimicrobial Properties : The compound may also display antimicrobial activity against various bacterial strains. Research on related compounds indicates that cyclohexyl derivatives can enhance the antibacterial efficacy when complexed with metal ions .

In Vitro Studies

In vitro studies have demonstrated the potential of this compound in various assays:

- Tyrosinase Inhibition : Compounds structurally similar to this compound have been shown to inhibit tyrosinase with IC50 values significantly lower than standard inhibitors like kojic acid. For example, certain analogs exhibited IC50 values as low as 1.03 µM, indicating strong inhibitory effects on melanin synthesis .

- Antibacterial Activity : The compound's derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results. For instance, metal complexes formed with cyclohexyl derivatives demonstrated enhanced antibacterial activity compared to their free ligands .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Antiproliferative Effects : In a study examining antiproliferative effects against cancer cell lines, cyclohexyl derivatives were shown to reduce cell viability significantly in Hep-G2 liver carcinoma and MCF7 breast cancer cell lines, suggesting potential anticancer properties .

- Pharmacokinetic Profiles : Research indicates favorable pharmacokinetic properties for related compounds, with good oral bioavailability and metabolic stability observed in animal models. These findings are crucial for the development of therapeutic agents based on this scaffold .

Data Tables

Q & A

Q. What are the optimal synthetic routes for Cyclohexyl(5-methylthiophen-2-yl)methanamine, and how can reaction parameters be optimized?

The synthesis typically involves reductive amination between 5-methylthiophene-2-carbaldehyde and cyclohexylamine. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reactivity .

- Reducing agents : Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) under mild conditions (~25°C) yield >75% purity .

- Continuous flow reactors : Improve scalability and reduce side reactions (e.g., over-reduction) compared to batch methods . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the amine product .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- ¹H/¹³C NMR : Distinct signals for the thiophene ring (δ 6.6–7.2 ppm), cyclohexyl protons (δ 1.2–2.1 ppm), and amine group (δ 1.5–2.5 ppm, broad) confirm structure .

- HR-MS : Molecular ion peak at m/z ~209.3 (C₁₂H₁₉NS⁺) validates molecular weight .

- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min at 254 nm .

Advanced Research Questions

Q. What structural features of this compound influence its bioactivity in neurotransmitter receptor studies?

- Cyclohexyl group : Enhances lipophilicity, improving blood-brain barrier penetration. Comparative studies with cyclopentyl analogs show 20% higher binding affinity to serotonin receptors (5-HT₂A) .

- Thiophene moiety : Facilitates π-π stacking with aromatic residues in receptor binding pockets (e.g., dopamine D₂ receptor) .

- Methyl substitution : At the 5-position of thiophene, reduces metabolic oxidation compared to unsubstituted analogs . Methodological tip : Use molecular docking (AutoDock Vina) and site-directed mutagenesis to validate interaction sites .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Assay variability : Standardize cell-based assays (e.g., HEK293 cells expressing cloned receptors) to control for expression levels .

- Enantiomeric purity : Chiral HPLC (Chiralpak IA column) separates enantiomers, as R- and S-forms show 5-fold differences in IC₅₀ values .

- Solubility : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .

Q. What strategies improve the stability of this compound during long-term storage?

- Storage conditions : -20°C under argon in amber vials reduces oxidation (<5% degradation over 6 months) .

- Salt formation : Hydrochloride salts (e.g., using HCl/Et₂O) enhance crystallinity and stability .

- Lyophilization : For aqueous solutions, lyophilize with trehalose (1:1 w/w) to prevent aggregation .

Comparative and Mechanistic Questions

Q. How does this compound compare to N-methyl-1-(5-methylthiophen-2-yl)methanamine in receptor selectivity assays?

- Cyclohexyl vs. N-methyl : Cyclohexyl derivatives exhibit 3-fold higher selectivity for σ₁ receptors over σ₂ (Ki = 12 nM vs. 35 nM) due to steric hindrance .

- Methyl positioning : 5-Methylthiophen-2-yl groups reduce off-target binding to monoamine oxidases (MAO-B inhibition <10% at 10 µM) .

Q. What computational methods predict the metabolic pathways of this compound?

- In silico tools : SwissADME predicts CYP3A4-mediated N-dealkylation as the primary pathway .

- Isotope labeling : Synthesize ¹⁴C-labeled compound for in vitro microsomal studies to track metabolites (e.g., cyclohexanol derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.